1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-1,2,3-triazole
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Overview
Description
“1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-1,2,3-triazole” is a chemical compound with the empirical formula C18H29BN2O2 . It is a solid substance .
Molecular Structure Analysis
The molecular weight of this compound is 316.25 . The SMILES string representation of the molecule isCN1CCN(CC1)Cc2ccc(cc2)B3OC(C)(C)C(C)(C)O3
. Physical and Chemical Properties Analysis
This compound is a solid at 20 degrees Celsius . Its melting point ranges from 60.0 to 64.0 degrees Celsius .Scientific Research Applications
Synthesis of Novel Compounds
- Fluoroalkylated Triazoles Synthesis : A study by Peng and Zhu (2003) describes the synthesis of fluoroalkylated 1H-1,2,3-triazoles. These triazoles were synthesized through a 1,3-dipolar cycloaddition reaction, leading to the creation of novel bicyclic gem-difluorinated 1H-pyrano[3,4-d][1,2,3]-triazol-4-one compounds (Peng & Zhu, 2003).
Biological and Pharmacological Applications
Fungicidal, Phytotoxic, and Cytotoxic Activities : Costa et al. (2017) synthesized a series of glycerol-derived 1,2,3-triazoles and evaluated their fungicide, phytotoxic, and cytotoxic activities. This highlights the potential of triazole derivatives in agricultural and pharmaceutical applications (Costa et al., 2017).
Angiotensin II Antagonists : Ashton et al. (1993) explored triazoles as nonpeptide angiotensin II antagonists, which could have implications in cardiovascular therapies (Ashton et al., 1993).
Inhibitory Activity Against Acidic Corrosion : Negrón-Silva et al. (2013) synthesized triazole derivatives of uracil and thymine to evaluate their potential as inhibitors against acidic corrosion of steels, indicating their application in material science (Negrón-Silva et al., 2013).
Medical Imaging and Diagnostic Applications
- PET Radioligands for Brain Imaging : Shrestha et al. (2018) identified triazole-based compounds for use as PET radioligands, potentially useful in imaging brain cyclooxygenase-1 in monkey models of neuroinflammation and in humans (Shrestha et al., 2018).
Safety and Hazards
Properties
IUPAC Name |
1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)triazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16BN3O2/c1-8(2)9(3,4)15-10(14-8)7-6-13(5)12-11-7/h6H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRZQTIYNOZRXEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=N2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16BN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1423123-94-7 |
Source
|
Record name | 1-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,2,3-triazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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